molecular formula C41H56N8O9 B1247800 Nostocyclopeptide A3

Nostocyclopeptide A3

Cat. No.: B1247800
M. Wt: 804.9 g/mol
InChI Key: IFBHVTFUCLENGH-LJLGRGJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nostocyclopeptide A3 is a bioactive cyclic heptapeptide sourced from cyanobacteria of the genus Nostoc . It is a nonribosomal peptide (NRP) featuring a unique imino linkage and several modified amino acid residues, including 4-methylproline and D-configured glutamine, which contribute to its stability and bioactivity . With a molecular formula of C 41 H 56 N 8 O 9 and a molecular weight of 804.94 Da, it is a valuable compound for investigating novel bioactive natural products .This compound has emerged as a significant tool for studying the 20S proteasome, a crucial proteolytic complex responsible for maintaining cellular proteostasis . Research indicates that cyclic nostocyclopeptide variants, including this compound, act as novel inhibitors of the proteasome's trypsin-like (T-L) activity . This specific mechanism differentiates them from linear peptide aldehyde variants, which primarily inhibit the chymotrypsin-like (CT-L) site, highlighting a distinct structure-activity relationship and offering researchers a selective means to probe proteasome function . Beyond proteasome research, this compound is also relevant in transporter and cancer biology studies. Nostocyclopeptides have been shown to inhibit organic anion transporter polypeptides OATP1B1 and OATP1B3 . By blocking these transporters, they can prevent the cellular uptake of toxins like microcystin-LR and have potential as lead compounds for antitumor agents, given the overexpression of OATP1B3 in certain cancers such as colon carcinomas . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C41H56N8O9

Molecular Weight

804.9 g/mol

IUPAC Name

3-[(3S,6S,9R,15S,18S,21S,23S)-6-[(2S)-butan-2-yl]-3-(hydroxymethyl)-15-[(4-hydroxyphenyl)methyl]-23-methyl-18-[(4-methylphenyl)methyl]-2,5,8,11,14,20-hexaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracos-16-en-9-yl]propanamide

InChI

InChI=1S/C41H56N8O9/c1-5-25(4)36-40(57)47-32(22-50)41(58)49-21-24(3)16-33(49)39(56)45-28(17-26-8-6-23(2)7-9-26)19-43-31(18-27-10-12-29(51)13-11-27)37(54)44-20-35(53)46-30(38(55)48-36)14-15-34(42)52/h6-13,19,24-25,28,30-33,36,50-51H,5,14-18,20-22H2,1-4H3,(H2,42,52)(H,44,54)(H,45,56)(H,46,53)(H,47,57)(H,48,55)/t24-,25-,28-,30+,31-,32-,33-,36-/m0/s1

InChI Key

IFBHVTFUCLENGH-LJLGRGJKSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2C[C@H](C[C@H]2C(=O)N[C@H](C=N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N1)CCC(=O)N)CC3=CC=C(C=C3)O)CC4=CC=C(C=C4)C)C)CO

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N2CC(CC2C(=O)NC(C=NC(C(=O)NCC(=O)NC(C(=O)N1)CCC(=O)N)CC3=CC=C(C=C3)O)CC4=CC=C(C=C4)C)C)CO

Origin of Product

United States

Biosynthetic Pathways and Genetic Basis of Nostocyclopeptide A3

Nonribosomal Peptide Synthetase (NRPS) Machinery

The core of Nostocyclopeptide A3 synthesis lies in the NRPS machinery, a modular enzymatic assembly line. This system is responsible for the sequential condensation of amino acid monomers to form the peptide backbone.

Characterization of the ncp Gene Cluster (ncpA and ncpB genes)

The genetic blueprint for nostocyclopeptide synthesis is located in the ncp gene cluster. nih.govmdpi.com In Nostoc sp. ATCC53789, this cluster spans approximately 33 kilobases (kb) and comprises two primary genes, ncpA and ncpB. nih.govmdpi.com Similarly, in Nostoc edaphicum CCNP1411, the ncp gene cluster is found on the chromosome and contains homologs of ncpA and ncpB. mdpi.com The ncpA gene, with a size of 11,334 base pairs (bp), and the ncpB gene, at 14,157 bp, encode the large multimodular proteins NcpA and NcpB, respectively. mdpi.comug.edu.pl These proteins are the core synthetases that catalyze the step-by-step assembly of the nostocyclopeptide. nih.gov

Modular Organization and Domain Architecture of NcpA1-A3 and NcpB1-B4

The NcpA and NcpB proteins are organized into modules, with each module being responsible for the incorporation of a single amino acid into the growing peptide chain. nih.govug.edu.pl The NcpA protein consists of three modules (NcpA1-A3), while the NcpB protein is composed of four modules (NcpB1-B4). nih.govmdpi.comproquest.com The arrangement of these modules follows a colinearity rule, meaning the sequence of modules on the enzymes dictates the sequence of amino acids in the final peptide product.

Each module contains a set of core domains that perform specific catalytic functions:

Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the next amino acid.

Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.

Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently binds the activated amino acid via a phosphopantetheine arm and presents it for peptide bond formation.

In addition to these core domains, the ncp gene cluster also contains domains for modifications. For instance, the NcpA3 module includes an epimerase (E) domain, which is responsible for the conversion of an L-amino acid to its D-configuration, a feature observed in the third position of nostocyclopeptides. mdpi.comproquest.com The terminal part of the NcpB protein contains a reductase (R) domain, which is involved in the final release and cyclization of the peptide. mdpi.comproquest.com

ProteinModuleDomain ArchitecturePredicted Amino Acid
NcpANcpA1C-A-PCPTyr
NcpA2C-A-PCPGly
NcpA3C-A-PCP-EGln
NcpBNcpB1C-A-PCPIle
NcpB2C-A-PCPSer
NcpB3C-A-PCP4-mPro
NcpB4C-A-PCP-RPhe

Table 1: Modular Organization and Domain Architecture of NcpA and NcpB in the biosynthesis of this compound. The predicted amino acid for each module is based on the substrate specificity of the adenylation domain. Note that for this compound, the seventh amino acid is Phenylalanine (Phe), which is incorporated by the NcpB4 module.

Substrate Specificity and Activation by Adenylation Domains

The adenylation (A) domains are crucial for determining the structure of the final peptide, as they are responsible for selecting the correct amino acid substrate. nih.govresearchgate.net The specificity of each A domain is determined by a "nonribosomal code," which is a set of key amino acid residues within the A domain's active site that form a binding pocket for the substrate. jmb.or.kr By analyzing the sequence of these specificity-conferring residues, the amino acid that will be activated by a particular A domain can be predicted. In the biosynthesis of this compound, the A domains of the NcpA and NcpB modules specifically recognize and activate Tyrosine, Glycine, Glutamine, Isoleucine, Serine, 4-Methylproline, and Phenylalanine. nih.govmdpi.com Once selected, the A domain activates the amino acid by hydrolyzing ATP to form an aminoacyl-adenylate, which is then transferred to the adjacent PCP domain. nih.gov

Biosynthesis of Unique Non-Proteinogenic Amino Acids

A key feature of nostocyclopeptides is the presence of non-proteinogenic amino acids, which are amino acids not typically found in proteins. The biosynthesis of these unique residues requires dedicated enzymatic pathways.

Formation of 4-Methylproline (4-mPro) from L-Leucine

This compound contains the rare non-proteinogenic amino acid 4-methylproline (4-mPro). researchgate.netacs.orgrsc.org This unusual amino acid is synthesized from the common proteinogenic amino acid L-leucine through a multi-step enzymatic process. researchgate.netsemanticscholar.orgrsc.org The genes responsible for this conversion are often found within or near the main NRPS gene cluster.

The biosynthesis of 4-mPro is initiated by the action of a zinc-dependent long-chain dehydrogenase. researchgate.netrsc.orgbeilstein-journals.orghelsinki.fi In Nostoc, the genes encoding the enzymes for 4-mPro synthesis are designated as nosE and nosF (or their homologs ncpCDE). researchgate.netsemanticscholar.org The enzyme NosE, a zinc-dependent dehydrogenase, is responsible for the initial oxidation of L-leucine. rsc.orgbeilstein-journals.org This is followed by the action of NosF, a Δ1-pyrroline-5-carboxylic acid (P5C) reductase homolog, which catalyzes a subsequent cyclization and reduction step to form the final 4-mPro residue. researchgate.netsemanticscholar.orgbeilstein-journals.org This biosynthetic pathway, which converts L-leucine into (2S,4S)-4-methylproline, is a common feature in the production of not only nostocyclopeptides but also other cyanobacterial natural products like nostopeptolides. researchgate.netresearchgate.net

Role of Δ1-Pyrroline-5-Carboxylic Acid (P5C) Reductases (nosE, nosF, ncpCDE)

The non-proteinogenic amino acid 4-methylproline (MePro), a characteristic residue in many nostocyclopeptides, is synthesized from L-leucine. nih.govresearchgate.net This conversion is a multi-step enzymatic process. In cyanobacteria, this process involves enzymes that are homologous to zinc-dependent long-chain dehydrogenases and Δ1-pyrroline-5-carboxylic acid (P5C) reductases. oup.comoup.com

In the nostocyclopeptide biosynthetic pathway, the genes responsible for MePro formation are organized in a cassette designated ncpCDE. mdpi.com These genes show significant similarity to nosE and nosF, which are involved in the biosynthesis of nostopeptolides in Nostoc sp. GSV224. mdpi.comnih.govresearchgate.net The ncpCDE gene set encodes the necessary dehydrogenase and reductase activities to convert L-leucine into the final MePro residue that is incorporated into the growing peptide chain. researchgate.netmdpi.com Specifically, the process is initiated by a zinc-dependent dehydrogenase (nosE homolog) and followed by the action of a P5C reductase (nosF homolog). researchgate.netoup.combeilstein-journals.org The presence of these specific genes serves as a marker for identifying potential producers of MePro-containing peptides. researchgate.net

Gene CassetteHomologous GenesPrecursorProductFunction in Nostocyclopeptide Biosynthesis
ncpCDEnosE, nosFL-Leucine4-methylproline (MePro)Synthesis of the non-proteinogenic amino acid residue found in the peptide backbone. nih.govresearchgate.netmdpi.com

Incorporation of Other Modified Residues (e.g., D-configured glutamine, homoserine)

Nostocyclopeptides are characterized by the presence of several modified amino acid residues, which points to their nonribosomal origin. mdpi.comresearchgate.netresearchgate.net Two such notable modifications are the inclusion of D-configured glutamine and homoserine.

The stereochemical inversion of L-glutamine to its D-configuration is a critical step. This is accomplished by an epimerase (E) domain located within the nonribosomal peptide synthetase (NRPS) complex. mdpi.com Specifically, the NcpA3 module of the nostocyclopeptide synthetase contains an epimerase domain responsible for converting L-Gln to D-Gln before its incorporation into the peptide chain. mdpi.comug.edu.pl The conformation of this D-Gln residue, along with glycine, is considered crucial for the proper folding of the linear peptide, which is a prerequisite for the final macrocyclization step. mdpi.com

Homoserine is another modified residue found in some nostocyclopeptide analogues, such as Ncp-M1. researchgate.netmdpi.com Its incorporation is also directed by the modular nature of the NRPS machinery, where a specific module is programmed to activate and incorporate this non-standard amino acid. mdpi.comresearchgate.net

Mechanism of Macrocyclization

The final and defining step in the biosynthesis of nostocyclopeptides is the formation of a unique macrocyclic imine structure. nih.govnih.gov This process is distinct from the more common macrolactam or macrolactone formations catalyzed by thioesterase domains in other NRPS pathways. nih.govcapes.gov.br

Reductive Release of Linear Heptapeptide (B1575542) Aldehyde by C-Terminal Reductase Domain

The biosynthesis culminates with the reductive release of the fully assembled linear heptapeptide from the NRPS enzyme complex. oup.comnih.gov This reaction is catalyzed by a specialized reductase (R) domain located at the C-terminus of the final NRPS module, NcpB. mdpi.comnih.govcapes.gov.br This reductase domain utilizes a cofactor, likely NAD(P)H, to mediate a two-electron reduction of the thioester bond that tethers the peptide to the peptidyl carrier protein (PCP) domain. oup.comnih.gov The product of this reaction is not a free carboxylic acid but a reactive linear heptapeptide aldehyde. beilstein-journals.orgnih.govcapes.gov.br This reductive release mechanism is a key feature that sets the stage for the subsequent cyclization. nih.gov

Enzyme-Independent Imino Linkage Formation and Macrocycle Closure

Following its release from the synthetase, the linear peptide aldehyde undergoes a spontaneous, enzyme-independent macrocyclization. mdpi.comnih.govcapes.gov.br The closure of the macrocycle occurs through the formation of a stable imine bond. oup.comoup.com This chemical reaction involves an intramolecular condensation between the newly formed aldehyde group at the C-terminus and the primary amine group of the N-terminal tyrosine residue. oup.commdpi.comnih.gov This self-assembly process is a direct consequence of the reactive nature of the aldehyde released by the reductase domain. nih.govcapes.gov.brnih.gov Studies have shown that the linear forms of nostocyclopeptides can be more abundant than their cyclic counterparts in cell extracts, suggesting that the rate of this spontaneous macrocyclization can be slow. mdpi.comnih.govresearchgate.net The geometry and conformation of the linear precursor, particularly the D-Gln and Gly residues, are critical for the correct folding that facilitates this ring-closing reaction. mdpi.com

Genetic Engineering and Biosynthetic Pathway Manipulation Studies

Advances in genome sequencing and molecular biology have enabled the study of the genetic underpinnings of nostocyclopeptide production, opening avenues for genetic engineering and pathway manipulation. rroij.commdpi.com

In Silico Characterization of Biosynthetic Gene Clusters

The identification and analysis of the nostocyclopeptide (ncp) biosynthetic gene cluster have been instrumental in understanding its production. mdpi.commdpi.com In silico analysis of the genomes of producing organisms, such as Nostoc sp. ATCC53789 and Nostoc edaphicum CCNP1411, has revealed a large, approximately 33-kb gene cluster. mdpi.comnih.govnih.gov This cluster contains the core NRPS genes, ncpA and ncpB, which encode the modules responsible for activating and assembling the seven amino acid residues. mdpi.comnih.gov

Computational tools predict the function of the various domains within the NRPS modules, including the adenylation (A) domains that select the specific amino acids, the condensation (C) domains that form the peptide bonds, and the specialized epimerase (E) and reductase (R) domains. mdpi.comresearchgate.net Furthermore, in silico analysis has identified the associated ncpFGCDE operon, which is predicted to be involved in the synthesis of the MePro residue, as well as transport and proteolysis of the final products. mdpi.comnih.govresearchgate.net These computational characterizations provide a roadmap for understanding the biosynthetic logic and for future genetic manipulation efforts. rptu.deug.edu.pluit.no

GeneEncoded Protein/ModulePredicted Function
ncpANcpA1-A3NRPS modules for incorporation of Tyr, Gly, and Gln; includes an epimerase domain in NcpA3. mdpi.comnih.gov
ncpBNcpB1-B4NRPS modules for incorporation of Ile, Ser, MePro, and the final amino acid (e.g., Leu/Phe); includes a C-terminal reductase domain. mdpi.comnih.gov
ncpCDEDehydrogenase and Reductase HomologsBiosynthesis of 4-methylproline (MePro) from L-leucine. researchgate.netmdpi.com
ncpFTransporterPutative efflux/transport of the synthesized peptides. mdpi.com
ncpGProteasePutative proteolysis. mdpi.com

This compound is a fascinating cyclic heptapeptide, a member of the nostocyclopeptide (Ncp) family of nonribosomal peptides produced by cyanobacteria. Its unique structure, featuring an imine linkage within the macrocycle, and its biological activities have spurred research into its formation at a molecular level. This article delves into the intricate biosynthetic machinery and the underlying genetic blueprint responsible for the creation of this compound, as well as the potential for its engineered production.

Potential for Directed Biosynthesis or Heterologous Expression

The modular nature of NRPSs and the defined genetic basis for nostocyclopeptide production open avenues for engineered biosynthesis to generate novel analogues or to improve production yields.

Directed biosynthesis involves manipulating the fermentation conditions or feeding precursor analogues to the native producing organism to induce the formation of new derivatives. This approach has been successfully demonstrated for the nostocyclopeptide family. Nostocyclopeptide A3 itself was generated through a process of aberrant biosynthesis. mdpi.com When the culture of Nostoc sp. ATCC53789 was supplemented with N-methylphenylalanine (MePhe), the NRPS machinery incorporated this analogue, leading to the production of this compound. mdpi.comresearchgate.netug.edu.pl This highlights the flexibility of the adenylation domains within the NRPS and provides a direct method for generating structural diversity within this peptide family.

Heterologous expression, the transfer of a biosynthetic gene cluster from its native producer into a more tractable host organism, is a powerful strategy for natural product research and production. nih.govtu-dortmund.de While there are no specific reports on the heterologous expression of the entire ncp gene cluster, the foundational work has been laid.

Feasibility and Challenges: The complete sequencing of the ncp gene cluster from Nostoc sp. ATCC 53789 provides the necessary genetic information for such an undertaking. mdpi.comnih.gov However, several challenges exist. The large size of the NRPS genes (ncpA and ncpB) can make cloning and stable maintenance in a heterologous host difficult. Furthermore, the host must provide a sufficient supply of all necessary precursors, including the proteinogenic amino acids and the cofactors for the tailoring enzymes. The host must also possess a compatible phosphopantetheinyl transferase (PPTase) to activate the PCP domains of the NRPS by attaching the 4'-phosphopantetheine (B1211885) moiety, a critical post-translational modification. oup.comnih.gov

Potential Hosts and Future Outlook: Well-established heterologous hosts for NRPS gene clusters include E. coli and various Streptomyces species. nih.govtu-dortmund.de The successful expression of other complex cyanobacterial gene clusters in these hosts suggests that the production of nostocyclopeptides is achievable. nih.gov Future work could involve refactoring the gene cluster for optimal expression in a chosen host, co-expressing necessary precursor pathway genes, and optimizing fermentation conditions to achieve viable production of this compound and its analogues. This would not only facilitate a sustainable supply for further biological testing but also enable more extensive synthetic biology approaches to create novel, "unnatural" nostocyclopeptides with potentially enhanced properties. nauka.gov.pljmb.or.kr

Structural Elucidation and Conformational Analysis of Nostocyclopeptide A3

Spectroscopic Methodologies for Gross Structure Determination

The determination of the complete chemical structure of complex natural products like Nostocyclopeptide A3 relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to delineate the carbon-hydrogen framework and the sequence of amino acid residues, while Mass Spectrometry (MS) provides confirmation of the molecular formula and corroborates the sequence through fragmentation analysis.

NMR spectroscopy is an indispensable tool for the de novo structural elucidation of novel peptide-based natural products. For the nostocyclopeptide family, including the A3 variant, a suite of NMR experiments is used to first identify the individual building blocks and then to assemble them into the final macrocyclic structure.

The initial step in the structural analysis of a peptide via NMR is the identification of its constituent amino acid residues. For complex peptides, one-dimensional Total Correlation Spectroscopy (1D TOCSY) experiments are particularly effective. researchgate.netnih.gov This technique allows for the selective irradiation of a specific proton signal, typically the amide (NH) proton of an amino acid, and observing the transfer of magnetization through the entire spin-coupling network of that residue. researchgate.net This process effectively isolates the complete set of proton signals belonging to a single amino acid, from the alpha-proton down to the side-chain protons, allowing for its unambiguous identification. nih.govresearchgate.net

This method proved crucial in the characterization of the nostocyclopeptide and nostopeptolide families, enabling researchers to distinguish and identify each of the constituent amino acid spin systems within the crowded NMR spectra. researchgate.netnih.gov this compound was identified as a cyclic heptapeptide (B1575542). mdpi.comoup.com Its amino acid composition was determined using this NMR-based strategy, revealing the residues that form its macrocyclic core.

Table 1. Amino Acid Residues of this compound Identified by 1D TOCSY Experiments.
PositionAmino Acid Residue
1Tyrosine (Tyr)
2Glycine (Gly)
3Glutamine (Gln)
4Isoleucine (Ile)
5Serine (Ser)
64-methylproline (MePro)
7N-methylphenylalanine (MePhe)

Once the amino acid components are identified, their specific sequence within the peptide must be established. This is accomplished primarily using two-dimensional (2D) NMR experiments: Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govresearchgate.net

The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds. In the context of a peptide, a key correlation is observed between the amide proton (NH) of one amino acid residue (i) and the carbonyl carbon (C=O) of the preceding residue (i-1). This H-N-C=O correlation unequivocally establishes the peptide bond linkage between the two residues, allowing for the stepwise assembly of the peptide backbone. mcmaster.ca

The NOESY experiment provides complementary information by detecting protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. mcmaster.ca Sequential NOE correlations, such as between the alpha-proton (αH) of one residue (i-1) and the amide proton (NH) of the next residue (i), provide powerful confirmation of the sequence determined by HMBC. nih.gov For cyclic peptides like this compound, NOESY data is also critical for understanding the molecule's three-dimensional fold and conformation in solution. The successful sequencing of the closely related Nostocyclopeptides A1 and A2 relied heavily on the combined interpretation of HMBC and NOESY data to build the final macrocyclic structure. nih.govresearchgate.net

Mass spectrometry is a powerful analytical technique that provides precise mass information, which is used to determine the elemental composition of a molecule and to confirm its structure through controlled fragmentation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method used for the detection, identification, and quantification of compounds in complex mixtures. researchgate.net In the study of cyanobacterial metabolites, LC-MS/MS is routinely used to screen extracts for the presence of known and novel compounds. mdpi.come-algae.org this compound, which was produced via aberrant biosynthesis in a culture of Nostoc sp. ATCC53789, can be detected and its molecular weight confirmed using this technique. mdpi.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the compound's elemental formula. mcmaster.ca

Table 2. Molecular Formula and Mass Data for this compound.
AttributeValueReference
Molecular FormulaC41H56N8O9 npatlas.org
Molecular Weight (Da)804.9460 npatlas.org
Accurate Mass [M+H]+ (Da)805.4247Calculated

Electrospray ionization (ESI) is a soft ionization technique that allows large, non-volatile molecules like peptides to be transferred into the gas phase as intact, charged ions (e.g., [M+H]⁺). nih.gov In a tandem mass spectrometer (MS/MS), these parent ions can be selected, fragmented through collision-induced dissociation (CAD), and the resulting fragment ions analyzed. sepscience.com

For peptides, fragmentation typically occurs along the amide backbone, leading to the formation of characteristic ion series, most commonly b-ions (containing the N-terminus) and y-ions (containing the C-terminus). sepscience.comuab.edu The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. Therefore, analyzing the fragmentation pattern allows for the direct determination of the amino acid sequence, providing powerful independent verification of the sequence established by NMR. nih.gov Analysis of the ESI-MS/MS fragmentation pattern for this compound would confirm the sequence of its seven amino acid residues and the nature of its unique structural features.

Table 3. Representative Calculated ESI-MS/MS Fragment Ions for this compound ([M+H]+ = 805.42 Da).
Sequenceb-ion (m/z)y-ion (m/z)
Tyr164.07805.42
Gly221.09642.36
Gln349.15585.34
Ile462.23457.28
Ser549.26344.20
MePro662.35257.17
MePhe805.42144.09

Note: This table presents theoretical monoisotopic masses for the primary b- and y-ions to illustrate a typical fragmentation pattern. Actual spectra may show additional fragments and variations in intensity.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Determination of Absolute Stereochemistry

The definitive assignment of the absolute stereochemistry of each chiral center is a critical step in the structural elucidation of complex natural products like this compound. For cyclic peptides, this primarily involves determining the D- or L-configuration of their constituent amino acid residues.

Marfey's Method for Chiral Amino Acid Analysis

Marfey's method is a widely recognized and robust technique for determining the absolute configuration of amino acids. jcu.cznih.gov The method is based on the derivatization of amino acids with a chiral reagent, followed by chromatographic separation of the resulting diastereomers. mdpi.com This approach has been successfully applied to numerous cyanobacterial peptides to elucidate the stereochemistry of both proteinogenic and non-proteinogenic amino acids. researchgate.netresearchgate.netrsc.org

The standard procedure involves the complete acid hydrolysis of the peptide to break it down into its individual amino acid constituents. mdpi.com The resulting mixture of amino acids is then allowed to react with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), or its analogs like 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA). mdpi.commdpi.com This reaction forms stable diastereomeric derivatives. For instance, an L-amino acid from the hydrolysate will form an L-L diastereomer with L-FDAA, while a D-amino acid will form a D-L diastereomer. mdpi.com

These diastereomers possess different physicochemical properties and can be separated and quantified using reverse-phase high-performance liquid chromatography (HPLC). nih.gov By comparing the retention times of the derivatives from the natural product with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute configuration of each amino acid in the original peptide can be unambiguously assigned. nih.govresearchgate.net

Table 1: Principle of Marfey's Method for Amino Acid Stereochemical Analysis

StepDescriptionPurpose
1. Hydrolysis The peptide is completely hydrolyzed, typically using 6N HCl at high temperature, to yield a mixture of its constituent amino acids. mdpi.comTo break the peptide bonds and liberate individual amino acid residues.
2. Derivatization The amino acid mixture is reacted with a chiral derivatizing agent, most commonly L-FDAA (Marfey's Reagent). mdpi.comTo convert the enantiomeric amino acids into diastereomeric derivatives.
3. Separation The resulting diastereomers are separated using reverse-phase HPLC. nih.govTo resolve the D-L and L-L diastereomers based on their different retention times.
4. Identification The retention times of the derivatives from the hydrolysate are compared to those of derivatized authentic D- and L-amino acid standards. researchgate.netTo assign the absolute configuration (D or L) to each amino acid from the peptide.

Stereochemical Assignment of Non-Proteinogenic Amino Acids

The nostocyclopeptide family contains several non-proteinogenic (unusual) amino acids, which requires careful stereochemical analysis. This compound is an analog produced through aberrant biosynthesis when Nostoc sp. ATCC53789 is cultured with supplementary N-methylphenylalanine (MePhe), which becomes its C-terminal residue. nih.govmdpi.com

A key feature of the nostocyclopeptide structure is the presence of a D-configured glutamine residue. mdpi.com The origin of this D-amino acid is not due to post-translational racemization but is a direct result of the biosynthetic machinery. Genetic analysis of the nostocyclopeptide biosynthetic gene cluster revealed that the NcpA3 module contains an epimerase (E) domain. nih.govmdpi.com This domain is specifically responsible for catalyzing the conversion of L-glutamine to D-glutamine during the peptide's assembly on the non-ribosomal peptide synthetase (NRPS) complex. nih.govnih.gov

The stereochemistry of other non-proteinogenic residues, such as the 4-methylproline (MePro) found in the parent compounds Ncp-A1 and Ncp-A2, is determined by comparing the hydrolyzed and derivatized amino acids with authentic, synthetically prepared standards. nih.govresearchgate.netmdpi.com For rare amino acids where standards may not be commercially available, the "advanced Marfey's method" can be employed. This technique uses LC-MS and relies on the predictable elution patterns of diastereomers, sometimes obviating the need for an authentic standard of the specific unusual amino acid. mdpi.com

Table 2: Non-Proteinogenic Amino Acids in the Nostocyclopeptide Family and Stereochemical Determination

Amino AcidFound InMethod of Stereochemical Determination
D-Glutamine Ncp-A1, Ncp-A2, Ncp-A3Inferred from the presence of a dedicated epimerase (E) domain in the NcpA3 biosynthetic module; confirmed by chiral analysis. nih.govmdpi.commdpi.com
4-Methylproline (MePro) Ncp-A1, Ncp-A2Comparison with authentic standards following hydrolysis and derivatization (e.g., Marfey's method). mdpi.com
N-Methylphenylalanine (MePhe) Ncp-A3Comparison with authentic standards following hydrolysis and derivatization. nih.govmdpi.com

Conformational Studies and Isomerism of this compound

Cyclic peptides are often conformationally flexible molecules, and understanding their three-dimensional structure and dynamic behavior in solution is crucial. This is particularly true for nostocyclopeptides and related compounds, which exhibit complex isomeric phenomena.

Analysis of Multiple Conformations by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-state conformation of peptides. For complex cyclic peptides like the nostocyclopeptides and the closely related nostopeptolides, NMR analysis is often complicated by the presence of multiple conformations in slow exchange on the NMR timescale. researchgate.net This results in the doubling or tripling of NMR signals, making the spectra complex and challenging to interpret. researchgate.net

This conformational heterogeneity in proline-containing peptides frequently arises from the cis-trans isomerization of the Xaa-Pro peptide bond. The energy barrier for this isomerization is high enough that both conformers can be observed simultaneously by NMR at room temperature. In the case of nostopeptolides A1-A3, which also contain a 4-methylproline residue, researchers found that each compound existed as a mixture of three distinct conformations in solution. researchgate.net This required the use of advanced NMR techniques, such as 1D-TOCSY experiments, to isolate the spin systems of individual residues within each conformer before the full structure could be elucidated. researchgate.net Two-dimensional NMR experiments, particularly NOESY and ROESY, are then used to measure through-space proton-proton distances, providing crucial constraints for building 3D models of each distinct conformer.

Investigation of Epimerization Phenomena

Epimerization is the change in the stereochemical configuration at a single chiral center in a molecule containing multiple stereocenters. In the context of this compound, this phenomenon is relevant both biosynthetically and chemically.

As previously mentioned (Section 3.2.2), the biosynthesis of the D-glutamine residue is controlled by a specific epimerase domain within the NRPS machinery. nih.govmdpi.com This enzymatic control ensures the incorporation of a specific D-amino acid.

Furthermore, chemical epimerization has been studied in the nostocyclopeptide series. Research involving the chemically synthesized linear aldehyde precursors of Nostocyclopeptides A1 and A2 was conducted specifically to investigate the "epimerization and macrocyclization equilibria". nih.govmdpi.com This indicates that the stereocenters, particularly the α-carbon of the amino acid residue adjacent to the C-terminal aldehyde, could be susceptible to epimerization under certain conditions before the final ring-closing imine formation occurs. ug.edu.pl This potential for chemical epimerization might contribute to the formation of minor isomers during biosynthesis or isolation. The suggestion that the related compound Nostopeptolide A3 could be an epimer of Nostopeptolide A1 or an artifact of processing further highlights that epimerization is a recognized phenomenon in these families of cyanobacterial peptides. mdpi.comug.edu.pl

Biological Activities and Mechanistic Investigations of Nostocyclopeptide A3

Cellular and Molecular Mechanisms of Action

Inhibition of Organic Anion Transporting Polypeptides (OATP1B1/1B3)

Nostocyclopeptides are recognized as potent inhibitors of the organic anion-transporting polypeptides OATP1B1 and OATP1B3. researchgate.netnih.govmdpi.com These transporters are primarily located in the basolateral membrane of human hepatocytes and are crucial for the uptake of a wide range of endogenous compounds and xenobiotics, including numerous drugs. The inhibitory action of nostocyclopeptides on these transporters is a key aspect of their biological activity. researchgate.net

Transporter Inhibiting Compound(s) Observed Effect
OATP1B1Nostocyclopeptides (Ncp-M1, A1, A2)Inhibition of substrate transport
OATP1B3Nostocyclopeptides (Ncp-M1, A1, A2)Inhibition of substrate transport

The primary and most well-documented activity of nostocyclopeptides is their ability to act as antitoxins against cyanobacterial hepatotoxins, specifically microcystins (like Microcystin-LR) and nodularin. researchgate.netproquest.com These toxins are not able to passively diffuse across the cell membrane and rely on active transport for entry into hepatocytes, a process mediated by OATP1B1 and OATP1B3. researchgate.net

By inhibiting these transporters, nostocyclopeptides effectively block the gateway for these toxins into liver cells. mdpi.comproquest.com Studies using rat hepatocytes and human embryonic kidney cells (HEK293) engineered to express OATP1B1 and OATP1B3 have demonstrated that nostocyclopeptides, particularly Ncp-M1, prevent the cellular uptake of Microcystin-LR and nodularin. researchgate.netproquest.com This blockade is the direct mechanism for their antitoxic properties.

The ability of nostocyclopeptides to inhibit OATP1B1 and OATP1B3 has broader implications beyond antitoxin activity. As these transporters are involved in the disposition of many clinically important drugs, their inhibition can lead to significant drug-drug interactions. Furthermore, OATP1B3 is known to be overexpressed in certain aggressive cancers, where it may contribute to therapeutic resistance. nih.gov Therefore, nostocyclopeptides serve as valuable molecular probes to investigate the function and regulation of these transport systems. nih.gov Their potential as lead compounds for the development of new modulators of OATP transporters in liver diseases and oncology is an area of ongoing interest. ug.edu.pl

Prevention of Microcystin and Nodularin Uptake into Hepatocytes

Effects on Apoptosis Pathways in Cellular Models

Microcystin-LR is a potent hepatotoxin that induces rapid and severe liver damage primarily by causing hyperphosphorylation of cytoskeletal proteins, leading to cell deformation and programmed cell death (apoptosis). researchgate.net The antitoxic activity of nostocyclopeptides extends to preventing this downstream effect.

Research has shown that by blocking the uptake of Microcystin-LR, nostocyclopeptides abolish the morphological hallmarks of apoptosis in hepatocytes. researchgate.netproquest.com In cellular models exposed to what would otherwise be a lethal dose of Microcystin-LR, the presence of nostocyclopeptides (specifically Ncp-M1) was found to be highly protective, counteracting the apoptotic effects and preserving cell viability. researchgate.netmdpi.com This protective effect is a direct consequence of inhibiting the OATP-mediated transport of the toxin into the cells, thus preventing it from reaching its intracellular targets. proquest.com

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., KB, LoVo)

While potent in their antitoxin capabilities, some nostocyclopeptides have also been evaluated for their direct cytotoxic effects against various cancer cell lines. Studies on Nostocyclopeptide A1 and A2 have reported weak cytotoxic activity against KB (a human nasopharyngeal carcinoma) and LoVo (a human colorectal adenocarcinoma) cell lines. nih.gove-algae.orgresearchgate.net In contrast, Nostocyclopeptide M1 was found to be nontoxic to primary rat hepatocytes, highlighting the structural nuances that dictate the specific biological activities within this peptide family. researchgate.netmdpi.com

Table of In Vitro Cytotoxicity Findings for Nostocyclopeptide Analogues

Compound Cell Line Cell Type Reported IC₅₀
Nostocyclopeptide A1 KB Human Nasopharyngeal Carcinoma ~1 µM proquest.comnih.gov
LoVo Human Colorectal Adenocarcinoma ~1 µM proquest.comnih.gov
Nostocyclopeptide A2 KB Human Nasopharyngeal Carcinoma ~1 µM proquest.comnih.gov
LoVo Human Colorectal Adenocarcinoma ~1 µM proquest.comnih.gov
Concentration-Dependent Cellular Effects (IC50 values)

Nostocyclopeptides, including Nostocyclopeptide A1 and A2, have demonstrated cytotoxic activity. Specifically, they have shown effects against human colorectal adenocarcinoma (LoVo) and human nasopharyngeal (KB) cell lines, with an IC50 value of approximately 1 µM. nih.govresearchgate.netnih.gov

Cell LineIC50 Value
Human colorectal adenocarcinoma (LoVo)~ 1 µM
Human nasopharyngeal (KB)~ 1 µM

Modulation of Proinflammatory Mediators

The inflammatory response involves the recruitment of inflammatory cells and is governed by mediators such as free radicals, lipid mediators, and cytokines. termedia.pl Nitric oxide (NO), for example, can act as both a pro-inflammatory and anti-inflammatory molecule by influencing the activation of NF-κB, a key transcription factor for various adhesion molecules and pro-inflammatory cytokines like IL-6 and IL-8. termedia.pl

Human pulmonary microvascular endothelial cells (HPMEC) are crucial in the lung's vascular system, forming a semi-selective barrier. 3hbiomedical.com These cells can be stimulated by factors like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as IL-1 and TNF-α to express adhesion molecules and release chemokines, playing an active role in lung injury. nih.gov In the context of inflammatory responses, nostopeptolides A1 and A3 have been identified as weak inhibitors of the expression and production of proinflammatory mediators in human lung microvascular cells when treated with tumor necrosis factor (TNF). researchgate.netresearchgate.net It has been suggested that Nostopeptolide A3 could be an epimer of Nostopeptolide A1 or an artifact from sample processing. proquest.commdpi.comresearchgate.net

Chemical Synthesis and Analogues of Nostocyclopeptides

Strategies for Total Synthesis of Nostocyclopeptide Core Structures

The total synthesis of the nostocyclopeptide core, with its distinctive macrocyclic imine, presents a significant chemical challenge. While direct total synthesis of nostocyclopeptides themselves is not extensively detailed in the provided research, strategies can be inferred from the synthesis of related cyclic peptides that share structural motifs.

The synthesis of Banyasin A, a 16-membered macrocyclic peptide, offers insights into potential strategies for nostocyclopeptide synthesis. frontiersin.org The retrosynthetic analysis of Banyasin A involved dissecting the molecule at a strategic position to create a linear precursor. frontiersin.org Researchers chose to form the macrocycle via a macrolactamization between an alanine (B10760859) and a 3-amino-2-methyl-5E-octenoic acid (Amoa) residue, which provided versatility in constructing the precursor. frontiersin.org

The synthesis of the four possible diastereomers of the proposed Banyasin A structure was achieved through a convergent route. frontiersin.org A key step involved the stereoselective synthesis of the unique Amoa residue. frontiersin.orgresearchgate.net This began with the crotylation of 3-benzyloxy-propionaldehyde using Brown's asymmetric crotylation reagents to establish the desired stereochemistry. frontiersin.org The resulting homoallylic alcohol was converted into an azido (B1232118) derivative, which was then incorporated into the peptide chain. frontiersin.org After assembly of the linear peptide, the crucial macrolactamization step was performed to close the 16-membered ring. frontiersin.org Although the synthesized structures were ultimately found to be different from the natural product, the developed synthetic route demonstrates a viable pathway for constructing complex macrocyclic peptides. frontiersin.orgresearchgate.netnih.gov

The synthesis of macrocyclic peptides like nostocyclopeptides and Banyasin A is fraught with challenges. A primary hurdle is the macrocyclization step itself, where the intramolecular ring-closing reaction must compete with intermolecular oligomerization. chemrxiv.org This is often addressed by performing the reaction under high-dilution conditions to favor the intramolecular pathway. chemrxiv.orgacs.org

Stereochemical control is another major difficulty. In the synthesis of Banyasin A, controlling the absolute and relative stereochemistry of the non-proteinogenic Amoa residue was critical. frontiersin.org The initial synthetic route for this residue led to an inseparable mixture of olefin isomers, necessitating the development of an alternative approach to achieve the desired E-configuration with high purity. frontiersin.orgresearchgate.net Epimerization of amino acid residues during peptide coupling and cyclization is also a common problem that can significantly impact the yield and purity of the final product. researchgate.net For instance, the conformation of the linear tetrapeptide precursor in the Banyasin A synthesis was found to affect the reactivity of the amine, leading to a slow condensation reaction. researchgate.net These challenges highlight the need for careful planning of the synthetic strategy and precise control over reaction conditions to achieve the desired stereochemically pure macrocycle. chemrxiv.orgnih.gov

Synthetic Approaches for Related Cyclic Peptides (e.g., Banyasin A)

Synthesis of Linear Analogues and Precursors

The biosynthesis of nostocyclopeptides involves the reductive release of a linear peptide aldehyde from a nonribosomal peptide synthetase (NRPS), which then spontaneously cyclizes to form the macrocyclic imine. nih.govmdpi.comcapes.gov.br This natural pathway has inspired the chemical synthesis of linear nostocyclopeptide analogues to probe the mechanism of macrocyclization.

Chemists have successfully synthesized linear aldehyde versions of nostocyclopeptides. mdpi.comug.edu.pl These synthetic precursors mimic the natural intermediate released by the NRPS enzyme complex. mdpi.comcapes.gov.br The synthesis of these complex molecules typically involves solid-phase peptide synthesis (SPPS), a standard method for assembling peptides, followed by the introduction of a C-terminal aldehyde group. acs.org Several strategies exist for preparing peptide aldehydes, reflecting their importance as synthetic intermediates and as bioactive molecules in their own right. acs.orgresearchgate.net For example, linear aldehydes of nostocyclopeptides A1 and A2 (with proline instead of 4-methylproline) have been chemically synthesized. mdpi.com

The availability of synthetic linear peptide aldehydes has enabled detailed studies of the macrocyclization process. mdpi.comuni-marburg.de The formation of the imine bond is a reversible reaction, leading to a ring-chain equilibrium between the linear aldehyde and the cyclic imine. acs.orguni-marburg.de By using synthetic analogues, researchers can study the thermodynamics of this equilibrium. uni-marburg.de

These studies have revealed that the efficiency of macrocyclization is influenced by the peptide's structure. mdpi.com The conformation of specific amino acids, particularly D-glutamine and glycine, is believed to be crucial for the proper folding of the linear peptide, which preorganizes it for the intramolecular imine formation. mdpi.com Steric hindrance can also play a significant role; for example, it is hypothesized that the cyclization of nostocyclopeptide A1, which contains a leucine (B10760876) residue, is more favorable than that of nostocyclopeptide A2, which has a bulkier phenylalanine residue. mdpi.com This is supported by observations in N. edaphicum CCNP1411 extracts, where the ratio of cyclic Ncp-A1 to its linear form was higher than that for Ncp-A2, suggesting a slower cyclization rate for the latter. mdpi.com

Chemical Synthesis of Linear Aldehydes of Nostocyclopeptides

Derivatization and Chemical Modification Studies

Chemical derivatization is a powerful tool used both to elucidate the structure of natural products and to create novel analogues with potentially enhanced or modified biological activities. researchgate.net In the context of nostocyclopeptides and related compounds, derivatization has been employed in several ways.

During the initial structure determination of nostocyclopeptides A1 and A2, chemical degradation and derivatization were used to determine the absolute stereochemistry of the constituent amino acids. nih.gov This involved comparing the amino acids from the acid hydrolyzate of the natural product with those from its peroxide oxidation and borohydride (B1222165) reduction products against authentic standards. nih.gov

Furthermore, the synthesis of analogues and derivatives is a common strategy in peptide chemistry. Many cyanobacterial peptides are heavily modified, featuring derivatization such as glycosylation, methylation, and acylation. pnas.org For nostocyclopeptides, Ncp-A3, which contains a methylphenylalanine (MePhe) residue, was obtained through aberrant biosynthesis by feeding MePhe to a Nostoc sp. culture. mdpi.com The synthesis of the four diastereomers of Banyasin A is another example of creating derivatives to confirm a proposed structure and explore stereochemical space. frontiersin.org Inspired by the reversible imine linkage in nostocyclopeptides, methods have been developed to use transient macrocyclic imines as intermediates for late-stage functionalization, allowing for the rapid creation of diverse macrocyclic peptide libraries with non-native structural motifs. acs.orgresearchgate.net

Exploration of Functional Group Derivatization

Functional group derivatization involves the chemical modification of specific moieties within the parent molecule. Such studies are pivotal for elucidating which parts of the nostocyclopeptide structure are essential for its biological activity. While extensive derivatization studies specifically on Nostocyclopeptide A3 are not widely documented, research on closely related nostocyclopeptides provides a framework for understanding the importance of key functional groups.

A significant area of exploration has been the role of the macrocyclic structure itself versus its linear precursors. Studies on various nostocyclopeptides have revealed that both forms can be biologically active, but often towards different targets, highlighting the critical role of the cyclic imine linkage and the C-terminal functional group. nih.gov For instance, linear nostocyclopeptide aldehydes, such as Ncp-A2-L and Ncp-E2-L, were found to be inhibitors of the chymotrypsin-like (CT-L) activity of the 20S proteasome. nih.gov In contrast, the cyclic form, Ncp-A2, showed inhibitory activity against the trypsin-like (T-L) site of the proteasome. nih.gov

This functional shift underscores the importance of the C-terminal aldehyde group in the linear variants for directing their inhibitory specificity. The aldehyde is a reactive group known to form covalent bonds with active site residues in certain enzymes, and its presence is a key point of derivatization. The conversion of this aldehyde to a cyclic imine, as seen in the mature nostocyclopeptide, fundamentally alters the molecule's shape and chemical properties, thereby changing its interaction with biological targets. nih.gov

General derivatization strategies in related cyanobacterial peptides often include modifications like methylation, acylation, glycosylation, and halogenation, which can enhance bioavailability, stability, and potency. nih.govnih.gov For nostocyclopeptides, the diversity of naturally occurring analogues, which differ by single amino acid substitutions, already provides a form of natural derivatization and offers opportunities for SAR studies without needing to synthesize all variants. mdpi.com

Table 1: Differential Proteasome Inhibition by Linear and Cyclic Nostocyclopeptides

Compound Form Key Functional Group Proteasome Target Activity
Ncp-A2-L Linear C-terminal Aldehyde Chymotrypsin-like (CT-L) Inhibitory
Ncp-E2-L Linear C-terminal Aldehyde Chymotrypsin-like (CT-L) Inhibitory

| Ncp-A2 | Cyclic | Imino Linkage | Trypsin-like (T-L) | Inhibitory |

Design and Synthesis of Modified this compound Analogues for Enhanced Activity or Specificity

The design and synthesis of modified nostocyclopeptide analogues are primarily driven by the goal of enhancing their potency and selectivity as inhibitors of organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3. mdpi.comresearchgate.net These transporters are crucial for the uptake of various substances into hepatocytes and are also overexpressed in certain cancer cells, making them attractive therapeutic targets. mdpi.comresearchgate.net

It is important to note that this compound itself was first obtained not by chemical synthesis, but through aberrant biosynthesis in a culture of Nostoc sp. ATCC53789 that was supplemented with the amino acid MePhe (N-methyl-L-phenylalanine). mdpi.commdpi.com This precursor-directed approach is a powerful tool for generating novel analogues without resorting to complex total synthesis.

However, rational design and chemical synthesis have been successfully applied to other members of the nostocyclopeptide family, providing a clear proof-of-concept for creating analogues with improved properties. A notable example is the work done with Nostocyclopeptide M1 (Ncp-M1), a potent inhibitor of both OATP1B1 and OATP1B3. nih.gov Researchers designed and synthesized a simplified analogue of Ncp-M1 to probe the structural requirements for transporter inhibition. researchgate.netnih.gov

This synthetic analogue was designed with two key modifications:

Replacement of all non-proteinogenic and D-amino acids with their corresponding L-amino acid counterparts.

Elimination of the unique imine bond , replacing it with a standard amide bond to form a more conventional cyclic heptapeptide (B1575542). researchgate.netnih.gov

This synthetic all-L-amino acid analogue was found to retain the ability to inhibit the OATP1B1/1B3 transporters. researchgate.netproquest.com Remarkably, the analogue exhibited a higher preference for inhibiting OATP1B3 over OATP1B1 when compared to the natural Ncp-M1. researchgate.netnih.gov This finding is significant because OATP1B3 is a transporter expressed in aggressive cancers, and a selective inhibitor could potentially target cancer cells while sparing healthy liver cells, which predominantly express OATP1B1. researchgate.netplos.org

This work demonstrates that the complex, naturally occurring structure of nostocyclopeptides is not strictly necessary for OATP inhibition and that simplified, more synthetically accessible analogues can be designed to have enhanced specificity. These findings provide a direct strategic blueprint for the potential future design of this compound analogues with tailored activity profiles for therapeutic applications. nih.gov

Table 2: Comparison of Natural Ncp-M1 and its Synthetic Analogue as OATP Inhibitors

Compound Structure Type Key Features Target Specificity
Nostocyclopeptide M1 (Ncp-M1) Natural Product D-amino acids, MePro, Imino bond Potent inhibitor of OATP1B1 and OATP1B3

| Synthetic Ncp-M1 Analogue | Synthetic Peptide | All L-amino acids, Amide bond linkage | Inhibits OATP1B1/1B3 with higher preference for OATP1B3 |

Advanced Analytical Techniques for Nostocyclopeptide A3 Research

High-Resolution Mass Spectrometry for Isomer Differentiation

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the analysis of nostocyclopeptides, providing precise mass measurements that are critical for determining their elemental composition. This accuracy is indispensable for distinguishing between closely related analogs and potential isomers. In the context of Nostocyclopeptide A3, which has been suggested to be an epimer of Nostocyclopeptide A1 or a processing artifact, the ability to differentiate such subtle structural variations is paramount.

The general approach involves coupling liquid chromatography (LC) with HRMS, often using techniques like electrospray ionization (ESI). This combination, known as LC-HRMS, allows for the separation of compounds in a complex mixture before they are introduced into the mass spectrometer. The subsequent analysis of the fragmentation patterns (MS/MS spectra) provides detailed structural information, including the sequence of amino acids. For instance, the fragmentation of the molecular ion can reveal the loss of specific residues, helping to piece together the peptide's structure. researchgate.net While direct differentiation of epimers by MS alone can be challenging, slight differences in fragmentation patterns or chromatographic retention times under specific conditions can provide crucial clues.

Moreover, advanced techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with HRMS have demonstrated success in separating isomers of other cyanobacterial neurotoxins. nih.gov This methodology, which offers higher resolution and sensitivity, holds significant potential for resolving isomeric ambiguities in this compound and its analogs. The use of an information-dependent acquisition method, where ions within a specific mass-to-charge ratio range trigger the acquisition of MS/MS spectra, further enhances the ability to characterize novel nostocyclopeptide variants from crude extracts. mdpi.com

Table 1: Application of High-Resolution Mass Spectrometry in Nostocyclopeptide Analysis

Analytical TechniqueApplicationKey Findings/CapabilitiesReference(s)
LC-MS/MS Structure CharacterizationCharacterization of new nostocyclopeptide products from N. edaphicum CCNP1411 based on fragment ions. mdpi.com
HRMS Planar Structure DeterminationUsed in conjunction with NMR to determine the planar structures of nostopeptolides, which are structurally related to nostocyclopeptides. researchgate.net
UHPLC-HRMS Isomer SeparationDemonstrated separation of neurotoxin isomers, a technique applicable to nostocyclopeptides. nih.gov
MALDI-TOF MS Metabolite ProfilingAnalysis of metabolite profiles in Nostoc strains to identify known and unknown peptides, including nostopeptolides. asm.org

Advanced NMR Techniques for Complex Peptide Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of complex peptides like this compound in their native solution state. mdpi.com Given the cyclic nature and the presence of non-proteinogenic and modified amino acids, a suite of advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously determine its constitution and stereochemistry.

The process begins with the assignment of proton (¹H) and carbon (¹³C) resonances for each amino acid residue. numberanalytics.com One-dimensional Total Correlation Spectroscopy (1D-TOCSY) experiments have proven particularly effective in identifying the individual spin systems of the seven amino acid residues within nostocyclopeptides, such as the closely related Nostocyclopeptide A1 and A2. researchgate.net Following the identification of the residues, their sequence is established using 2D NMR techniques. Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for identifying correlations between protons and carbons that are two or three bonds apart, which helps to link the amino acid units together. numberanalytics.com Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is vital for both sequencing and determining the three-dimensional conformation of the peptide. numberanalytics.com

The complexity of nostocyclopeptide NMR spectra can be compounded by the existence of multiple conformations in solution. researchgate.net Advanced data processing using software such as TopSpin and SPARKY is essential for analyzing these intricate spectra. ug.edu.pl For a comprehensive structural determination, a combination of various NMR experiments is often necessary.

Table 2: Key NMR Experiments for this compound Structure Elucidation

NMR ExperimentPurposeInformation ObtainedReference(s)
1D-TOCSY Amino Acid IdentificationIsolates and identifies the spin systems of individual amino acid residues. researchgate.netresearchgate.net
COSY Proton-Proton CouplingCorrelates protons that are coupled to each other within a residue. numberanalytics.com
HMBC Long-Range ConnectivityShows correlations between protons and carbons separated by 2-3 bonds, linking amino acid residues. numberanalytics.com
HSQC Proton-Carbon CorrelationCorrelates protons with their directly attached carbon atoms. numberanalytics.com
NOESY Spatial ProximityIdentifies protons that are close in space, aiding in sequencing and 3D structure determination. numberanalytics.comresearchgate.net

Proteomic and Metabolomic Approaches for Discovery and Characterization

Proteomics and metabolomics, the large-scale study of proteins and small molecules, respectively, are powerful "omics" approaches for the discovery and characterization of novel natural products, including new variants of this compound. nih.govrevespcardiol.org These techniques provide a global snapshot of the cellular machinery and its metabolic output, offering clues to the biosynthesis of secondary metabolites.

A proteomics-based strategy can be employed to identify the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters that are actively being expressed by a cyanobacterial strain under specific growth conditions. researchgate.net By taking advantage of the large size of these enzyme complexes, they can be separated and identified using techniques like SDS-PAGE followed by LC-MS/MS. Pinpointing the expressed biosynthetic gene clusters can then guide the targeted search for their corresponding natural products. researchgate.net This approach could be instrumental in identifying the specific NRPS responsible for this compound production and in discovering novel, structurally related peptides.

Metabolomics, often coupled with genomics, offers a complementary approach. By analyzing the complete metabolic profile of a Nostoc strain, researchers can identify a wide array of secondary metabolites. naturalproducts.net Feature-based molecular networking, a powerful data analysis strategy, can be used to cluster structurally related molecules, facilitating the identification of new analogs within the nostocyclopeptide family. This combined "omics" approach has been successfully used to uncover new cyclic imine heptapeptides, which share structural similarities with nostocyclopeptides. researchgate.netnaturalproducts.net These discovery-driven methods are crucial for exploring the full chemical diversity of nostocyclopeptide producers and understanding the metabolic responses within the organism. d-nb.info

Computational Chemistry and Molecular Modeling for Structure-Function Prediction

Computational chemistry and molecular modeling are increasingly vital tools in the study of natural products like this compound, from predicting their structure based on genetic information to understanding their biological function at a molecular level. anu.edu.aukallipos.gramazon.com These in silico methods provide a powerful complement to experimental techniques.

One of the key applications is the prediction of peptide structure directly from the sequence of the nonribosomal peptide synthetase (NRPS) gene cluster. The ncp gene cluster, responsible for nostocyclopeptide biosynthesis, contains modules that incorporate specific amino acids into the growing peptide chain. mdpi.com The adenylation (A) domain within each module is responsible for selecting and activating a specific amino acid. By analyzing the amino acid sequence of these A domains and comparing them to known specificity-conferring codes, researchers can predict the amino acid sequence of the resulting peptide. Furthermore, the presence of specific tailoring domains, such as the reductase domain at the C-terminus of the NcpB protein, provides the basis for predicting the final cyclization mechanism, in this case, the formation of a linear peptide aldehyde that spontaneously cyclizes to form the characteristic imine linkage. mdpi.comasm.org

Once a putative structure is proposed, molecular modeling techniques, such as molecular dynamics simulations, can be used to explore its conformational landscape and predict its three-dimensional structure. anu.edu.au This is particularly important for understanding how this compound interacts with its biological targets. By modeling the peptide's structure and docking it into the active site of a target protein, researchers can generate hypotheses about its mechanism of action and structure-function relationships, which can then be tested experimentally. amazon.com

Ecological Role and Environmental Considerations

Distribution of Nostocyclopeptide Producers in Various Habitats

Cyanobacteria of the genus Nostoc are recognized for their widespread distribution, inhabiting a vast array of environments. mdpi.comproquest.com They are found in terrestrial and aquatic ecosystems, including fresh, brackish, and marine waters. proquest.com Their geographical range is extensive, spanning from Arctic and Antarctic regions to the tropics. mdpi.comproquest.com Nostoc species can exist in a free-living state or form symbiotic relationships with a variety of organisms such as lichens, marine sponges, and cycads. mdpi.comproquest.com

The production of nostocyclopeptides (Ncps) is a strain-specific characteristic within this ubiquitous genus. mdpi.com To date, the presence of Ncps has been confirmed in a limited number of Nostoc strains isolated from diverse habitats. nih.gov For instance, the original producer of Nostocyclopeptides A1 and A2, Nostoc sp. ATCC53789, is a terrestrial cyanobacterium that also exists as a lichen cyanobiont. researchgate.net Another notable producer is Nostoc edaphicum CCNP1411, isolated from the Baltic Sea, which synthesizes at least ten different Ncp variants. mdpi.comnih.gov Other Ncp-producing strains have been identified from symbiotic associations with gastropods and from various soil environments. mdpi.comnih.gov This distribution highlights that the genetic capability to produce these peptides is present in Nostoc strains adapted to fundamentally different ecological niches, from terrestrial soils to marine waters. nih.govmdpi.com

Table 1: Examples of Nostocyclopeptide-Producing Nostoc Strains and Their Habitats

Nostoc StrainHabitat/SourceKnown Nostocyclopeptides Produced
Nostoc sp. ATCC53789Terrestrial / Lichen symbiontNcp-A1, Ncp-A2, Ncp-A3 (aberrant biosynthesis) researchgate.netmdpi.com
Nostoc edaphicum CCNP1411Marine (Baltic Sea)Ncp-A1, Ncp-A2, Ncp-E1, Ncp-E2 and others mdpi.comnih.gov
Nostoc XSPORK 13AMarine (Baltic Sea) / Gastropod symbiontNcp-M1 nih.gov
Nostoc sp. KVJ10Symbiotic with Blasia pusilla (liverwort) / SoilNostocyclopeptide A1 nih.gov

Ecological Significance of Nostocyclopeptide Production in Cyanobacteria

The synthesis of a diverse array of secondary metabolites is a key survival strategy for cyanobacteria. mdpi.come-algae.org These compounds, including nostocyclopeptides, are thought to play crucial roles in mediating interactions with other organisms and responding to environmental pressures.

The ecological purpose of many cyanobacterial peptides is hypothesized to involve defense against grazers and competition with other microorganisms. oup.com While direct evidence for Nostocyclopeptide A3 is limited, the functions of related compounds and co-occurring metabolites offer significant insights. It has been suggested that protease inhibitors produced by Nostoc species may function as anti-grazing compounds. nih.govresearchgate.net Furthermore, a combination of peptides including anabaenopeptin, cryptophycin, and nostocyclopeptides could potentially protect the producing cyanobacterium from bacteria, viruses, fungi, and larger grazers like fish. nih.gov The primary ecological impact of such compounds is likely the inhibition of pathogenic microbes, competitors, and invertebrate grazers. nih.gov Some research suggests that the ability of certain nostocyclopeptides to block organic anion transporters (OATPs) might have originated as a defense mechanism to block nutrient channels in primitive eukaryotic predators. researchgate.net

Nostoc strains are prolific producers of bioactive compounds, and nostocyclopeptides are rarely produced in isolation. mdpi.comproquest.com They are often part of a complex mixture of secondary metabolites, and this co-occurrence is ecologically significant. A well-documented example is the co-production of nostocyclopeptides with hepatotoxic microcystins and nodularins. researchgate.netnih.gov Intriguingly, nostocyclopeptides have been shown to inhibit the organic anion transporting polypeptides (OATPs) that facilitate the uptake of microcystins and nodularins into liver cells. mdpi.comnih.govproquest.com This suggests a potential self-protection mechanism or a complex interplay of metabolites.

Nostoc strains have been found to produce a wide variety of other peptide classes alongside nostocyclopeptides. These include:

Cryptophycins : Potent cytotoxic compounds. researchgate.net

Cyanopeptolins : Serine protease inhibitors. mdpi.com

Anabaenopeptins : Also protease inhibitors. asm.org

Aeruginosins : Peptides with diverse structures. nih.govasm.org

Suomilides/Banyasides : Glycosidic peptides. nih.gov

Nostophycin : A cytotoxic depsipeptide. nauka.gov.pl

This chemical diversity within a single strain likely provides a broad spectrum of ecological advantages, from deterring a wider range of grazers to outcompeting other microbes for resources. researchgate.net For example, symbiotic Nostoc isolates from the liverwort Blasia pusilla and nearby soil were found to produce a similar suite of major metabolites, including nostocyclopeptides, microcystins, and aeruginosins, suggesting these compounds are important for survival both in and out of the symbiotic state. nih.gov

Table 2: Co-occurrence of Nostocyclopeptides with Other Metabolite Classes in Nostoc Strains

Nostoc StrainCo-occurring Bioactive Metabolites
Nostoc sp. ATCC53789Cryptophycins researchgate.net
Nostoc edaphicum CCNP1411Cyanopeptolins mdpi.com
Nostoc sp. KVJ2Aeruginosins, Anabaenopeptins asm.org
Nostoc sp. (symbiotic isolates)[ADMAdda] Microcystins, Aeruginosins, Suomilide/Banyaside-like compounds nih.gov
Nostoc sp. 152Microcystin, Nostophycin nauka.gov.pl
Nostoc sp. Bahar MAnabaenopeptin, Cryptophycin e-algae.org

Potential Role as Anti-grazing Compounds or Competitive Advantages

Factors Influencing Nostocyclopeptide Production in Natural Environments and Cultures

The production of secondary metabolites like nostocyclopeptides in cyanobacteria is not constant but is influenced by a combination of genetic regulation and environmental factors. nih.gov The synthesis of these compounds is energetically costly, and their production is often linked to specific growth phases or environmental triggers. nih.gov

Environmental factors known to broadly influence cyanobacterial metabolite production include light intensity, temperature, pH, salinity, and nutrient availability, particularly nitrogen and phosphorus. nih.govresearchgate.net For example, stress conditions are known to trigger the highest production of certain toxins in Nostoc sp. strain 152. nauka.gov.pl While specific studies detailing the precise environmental triggers for this compound are scarce, general principles of cyanobacterial secondary metabolism apply.

A critical factor is the availability of precursor molecules. The biosynthesis of this compound itself was first achieved not as a major natural product, but through aberrant biosynthesis when the culture of Nostoc sp. ATCC53789 was supplemented with the amino acid precursor N-methyl-L-phenylalanine (MePhe). mdpi.com This demonstrates that precursor supply is a key limiting factor for the production of specific analogues. The synthesis of nostocyclopeptides is governed by the ncp biosynthetic gene cluster, and its expression is likely controlled by complex regulatory networks that respond to both internal and external signals. mdpi.commdpi.combeilstein-journals.org

Furthermore, culture conditions can dramatically alter the metabolic profile of a Nostoc strain. High-density cultivation of terrestrial Nostoc strains has been shown to induce a "reprogramming" of their secondary metabolome, leading to the production of compounds, such as anabaenopeptins, that are virtually absent under conventional laboratory culture conditions. asm.org This suggests that cell density and the associated signaling or micro-environmental changes can act as a significant factor influencing which bioactive compounds are produced.

Future Research Directions and Academic Significance

Elucidation of Broader Biological Activities and Molecular Targets in Non-Human Biological Systems

A significant area for future research is the systematic exploration of the biological activities of Nostocyclopeptide A3 and its related analogues beyond their currently known effects. Initial studies have shown that various nostocyclopeptides exhibit a range of bioactivities. For instance, Ncp-A1 and Ncp-A2 displayed weak cytotoxic effects against human colorectal adenocarcinoma (LoVo) and nasopharyngeal (KB) cell lines. researchgate.netnih.gov More specifically, certain nostocyclopeptides are known inhibitors of organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3. mdpi.comnih.govresearchgate.net This inhibition can prevent the transport of other cyanobacterial toxins, like microcystins, into rat hepatocytes, suggesting a potential protective role. mdpi.commdpi.comproquest.com

Recent findings have also implicated nostocyclopeptides in the regulation of the 20S proteasome, a critical complex for protein homeostasis. nih.gov Specifically, linear variants such as Ncp-A2-L and Ncp-E2-L were found to inhibit the chymotrypsin-like (CT-L) activity of the proteasome, whereas the cyclic Ncp-A2 selectively inhibited its trypsin-like (T-L) activity. nih.gov

Future research should focus on:

Broad-Spectrum Target Screening: Systematically screening this compound and other less-studied analogues against a wide panel of enzymes, receptors, and transporters in various non-human biological systems.

Mechanism of Action Studies: For any identified activities, detailed mechanistic studies are required to pinpoint the precise molecular interactions. For example, understanding how the subtle structural differences between Ncp-A2 and Ncp-A3 affect their interaction with the 20S proteasome or OATP transporters could provide valuable structure-activity relationship (SAR) insights.

Antitoxin Activity Exploration: Investigating the inhibitory activity of this compound against the transport of a wider range of toxins and in different animal models to better understand its potential as a protective agent. researchgate.netproquest.com

Comprehensive Structural and Biosynthetic Characterization of Undiscovered Analogues

The discovery of this compound through precursor-directed biosynthesis demonstrates that the natural biosynthetic machinery is flexible and that many more analogues likely await discovery. mdpi.com Research on Nostoc edaphicum CCNP1411 has already led to the putative identification of six new analogues, designated Ncp-E1, E2, E3, and E4-L, primarily through LC-MS/MS analysis. researchgate.netmdpi.com

Future research efforts should be directed towards:

Isolation and Elucidation: A primary goal is the large-scale cultivation of producing strains to isolate these putative "E" series nostocyclopeptides in sufficient quantities for full structural elucidation by NMR and other spectroscopic methods.

Biosynthetic Pathway Probing: Using techniques like precursor-directed biosynthesis, which led to Ncp-A3, to generate novel analogues by feeding various non-proteinogenic amino acids to the Nostoc cultures. mdpi.com

Characterizing Biosynthetic Enzymes: The nostocyclopeptide biosynthetic gene cluster (ncp) contains genes for non-ribosomal peptide synthetase (NRPS) modules and tailoring enzymes responsible for creating features like D-amino acids and the rare 4-methylproline (MePro) residue. mdpi.commdpi.com Detailed biochemical characterization of these enzymes, such as the epimerase and reductase domains, will be crucial for understanding how structural diversity is generated. mdpi.comnih.gov

Development of Advanced Synthetic Routes for Complex Analogues

The complex structure of nostocyclopeptides, featuring a unique imine linkage and non-proteinogenic amino acids, presents a significant challenge for chemical synthesis. researchgate.netresearchgate.net While some synthetic work has been accomplished, such as the creation of linear precursors to study cyclization and an all-L-amino acid analogue of Ncp-M1, more advanced and flexible synthetic strategies are needed. mdpi.comresearchgate.net

Future directions in synthesis include:

Total Synthesis of Ncp-A3: Developing a robust total synthesis for this compound would confirm its structure and provide access to material for biological testing.

Combinatorial and Library Synthesis: Creating advanced solid-phase or liquid-phase synthetic methodologies to enable the rapid generation of a library of nostocyclopeptide analogues. This would allow for systematic modification at each amino acid position to perform comprehensive SAR studies.

Chemoenzymatic Synthesis: Integrating chemical synthesis with enzymatic processes. For example, synthetically prepared linear peptide precursors could be subjected to the NcpB reductase enzyme to catalyze the final aldehyde formation and cyclization, potentially offering a more efficient route to the natural macrocycle. nih.gov

Integration of Omics Data for Predictive Biosynthesis and Discovery

The identification of the nostocyclopeptide biosynthetic gene cluster was a landmark achievement, enabled by genome sequencing and bioinformatics. nih.govtu-dortmund.de The increasing availability of multi-omics data provides an unprecedented opportunity to accelerate the discovery of new natural products. frontiersin.orgrsc.org

Future research should leverage an integrated omics approach:

Genome Mining: Systematically mining the growing number of sequenced Nostoc genomes for novel ncp-like gene clusters using tools like antiSMASH. mdpi.comrsc.org Comparative genomics can reveal how these clusters differ across strains, predicting novel structural variations. frontiersin.org

Peptidogenomics: Combining genomic data with tandem mass spectrometry (metabolomics) using automated tools to directly link detected peptides in a crude extract back to their biosynthetic genes. rsc.org This can rapidly identify new nostocyclopeptide variants and their corresponding producing strains.

Transcriptomics Integration: Correlating gene expression data (transcriptomics) with metabolomic profiles under different culture conditions. This can reveal the environmental or developmental triggers that activate "silent" or cryptic ncp gene clusters, leading to the production of previously unobserved analogues. nih.gov

Contribution to Natural Product Chemistry and Chemical Biology Research

The nostocyclopeptide family, including A3, holds significant academic value for the fields of natural product chemistry and chemical biology.

Expanding Chemical Diversity: These peptides represent a unique structural class defined by the rare imine-based macrocyclization. researchgate.netnih.gov The discovery of each new analogue expands our knowledge of the chemical space accessible to nature.

Novel Biosynthetic Mechanisms: The biosynthesis of nostocyclopeptides is a textbook example of non-ribosomal peptide synthesis. The involvement of a C-terminal reductase domain to generate a peptide aldehyde that spontaneously cyclizes via an imine bond is a fascinating and relatively uncommon chain-termination strategy in NRPS pathways. oup.comnih.govacs.org

Valuable Chemical Probes: Nostocyclopeptides serve as powerful tools for chemical biology. Their ability to selectively inhibit OATP transporters makes them valuable probes for studying the function of these transporters in both healthy and diseased states, given that OATP1B3 is overexpressed in some cancers. mdpi.comnih.govresearchgate.net Similarly, their selective inhibition of different catalytic sites of the proteasome offers a new scaffold for developing research tools to dissect the ubiquitin-proteasome system. nih.gov The creation of this compound through precursor-directed biosynthesis is itself a classic chemical biology approach to understanding and manipulating a natural biosynthetic pathway. mdpi.com

Mentioned Compounds

Compound NameAbbreviation
Nostocyclopeptide A1Ncp-A1
Nostocyclopeptide A2Ncp-A2
This compoundNcp-A3
Nostocyclopeptide M1Ncp-M1
Nostocyclopeptide E1Ncp-E1
Nostocyclopeptide E1-LNcp-E1-L
Nostocyclopeptide E2Ncp-E2
Nostocyclopeptide E2-LNcp-E2-L
Nostocyclopeptide E3Ncp-E3
Nostocyclopeptide E4-LNcp-E4-L
Microcystin-LRMC-LR
NodularinNOD
4-methylprolineMePro
Methyl-phenylalanineMePhe

Known Nostocyclopeptide Analogues and Producing Organisms

Analogue(s)Producing OrganismHabitat
Ncp-A1, Ncp-A2, Ncp-A3Nostoc sp. ATCC 53789Terrestrial mdpi.commdpi.com
Ncp-M1Nostoc sp. XSPORK 13AMarine (gastropod symbiont) mdpi.commdpi.com
Ncp-A1, Ncp-A2, E-seriesNostoc edaphicum CCNP1411Marine (Baltic Sea) mdpi.com

Q & A

Q. How can researchers validate the evolutionary conservation of this compound BGCs across Nostoc species?

  • Answer : Perform phylogenomic analysis using tools like OrthoFinder to identify orthologous BGCs. Synteny plots (e.g., using Mauve) visualize genomic rearrangements. Heterologous expression in Anabaena spp. can test functional conservation of BGCs under nitrogen-limiting conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.